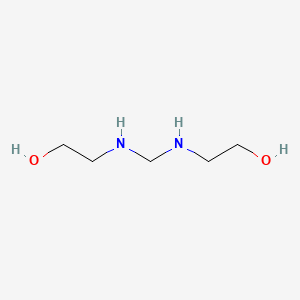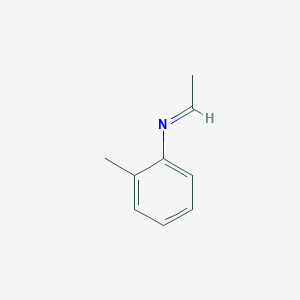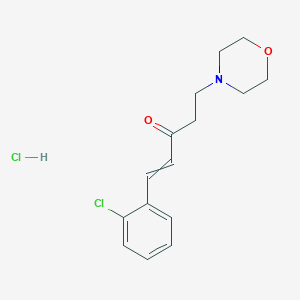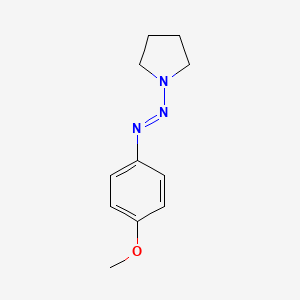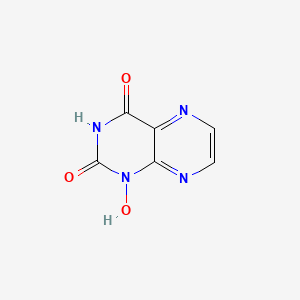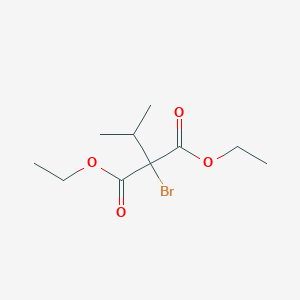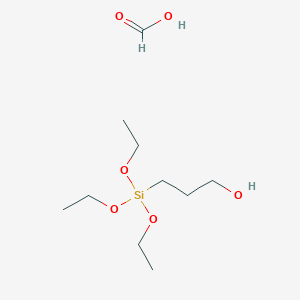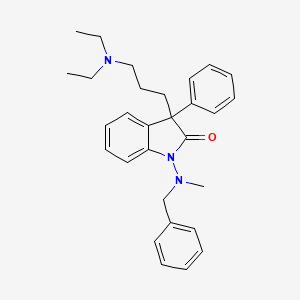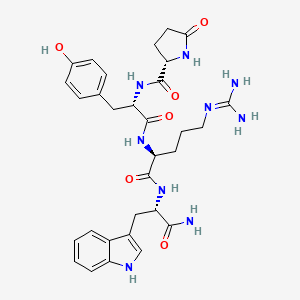
5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound’s structure suggests it may have significant biochemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection: Removing protecting groups (e.g., Fmoc) with piperidine.
Cleavage: Releasing the peptide from the resin using TFA.
Industrial Production Methods
Industrial production may scale up SPPS or employ liquid-phase peptide synthesis (LPPS) for larger quantities. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation at the tryptophan or tyrosine residues.
Reduction: Reduction reactions could target disulfide bonds if present.
Substitution: Amino acid residues may be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like EDC.
Major Products
Oxidation Products: Hydroxylated or oxidized amino acid residues.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Investigating catalytic properties in peptide-based reactions.
Biology
Enzyme Inhibition: Studying interactions with enzymes and potential inhibitory effects.
Cell Signaling: Exploring roles in cellular communication and signal transduction.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in developing diagnostic tools for detecting diseases.
Industry
Biotechnology: Applications in protein engineering and synthetic biology.
Pharmaceuticals: Production of peptide-based drugs and therapeutics.
Mecanismo De Acción
The mechanism of action for “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxo-L-prolyl-L-tyrosyl-L-ornithyl-L-tryptophanamide
- 5-Oxo-L-prolyl-L-tyrosyl-N~5~-(methylidene)-L-ornithyl-L-tryptophanamide
Uniqueness
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” stands out due to its unique diaminomethylidene group, which may confer distinct biochemical properties and interactions compared to similar peptides.
Propiedades
Número CAS |
33526-55-5 |
|---|---|
Fórmula molecular |
C31H39N9O6 |
Peso molecular |
633.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H39N9O6/c32-27(43)24(15-18-16-36-21-5-2-1-4-20(18)21)39-28(44)22(6-3-13-35-31(33)34)38-30(46)25(14-17-7-9-19(41)10-8-17)40-29(45)23-11-12-26(42)37-23/h1-2,4-5,7-10,16,22-25,36,41H,3,6,11-15H2,(H2,32,43)(H,37,42)(H,38,46)(H,39,44)(H,40,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
Clave InChI |
PJABUCCVIJULPD-QORCZRPOSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


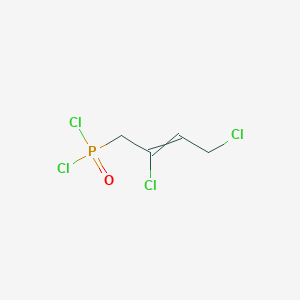
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)

